molecular formula C16H15F3N2O4 B6950947 N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide

N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide

Cat. No.: B6950947
M. Wt: 356.30 g/mol
InChI Key: USULGZRICYJNFZ-VIFPVBQESA-N
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Description

N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide is a compound notable for its chemical structure and potential applications in various fields such as chemistry, biology, and medicine. It contains a trifluoromethoxy group attached to a phenyl ring, which contributes to its unique properties.

Properties

IUPAC Name

N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c1-9(10-2-4-11(5-3-10)24-16(17,18)19)20-15(22)14-12-8-23-7-6-13(12)25-21-14/h2-5,9H,6-8H2,1H3,(H,20,22)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USULGZRICYJNFZ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)C2=NOC3=C2COCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)C2=NOC3=C2COCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide involves multiple steps:

  • Formation of the pyrano[3,4-d][1,2]oxazole core: : Starting materials often include oxirane derivatives and phenolic compounds. The reaction typically requires a strong base like sodium hydride and a suitable solvent such as dimethylformamide.

  • Attachment of the trifluoromethoxyphenyl group: : This step usually involves a nucleophilic substitution reaction where the trifluoromethoxyphenyl group is introduced. Common reagents include trifluoromethoxybenzene derivatives and halide leaving groups.

  • Carboxamide formation: : The final step involves the formation of the carboxamide group through an amidation reaction using amines and acid chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity. Continuous flow reactors might be employed to maintain consistent reaction conditions and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidative reactions, especially on the phenyl ring or oxazole moiety, leading to the formation of various oxidation products.

  • Reduction: : Reduction reactions can also occur, particularly targeting the carboxamide group to form amines.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the trifluoromethoxy or phenyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminium hydride or catalytic hydrogenation are typical.

  • Substitution: : Conditions often involve strong nucleophiles or electrophiles, such as halides or sulfonates, in polar solvents.

Major Products Formed from These Reactions

The products depend on the specific reaction but generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide is used as a building block in organic synthesis due to its reactive functional groups and stability.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a scaffold for drug design due to its unique molecular structure.

Medicine

Pharmacologically, it could be explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities, owing to its structural similarity to other bioactive molecules.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The exact mechanism of action for N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide would depend on its application. In a biological context, it could interact with specific proteins or enzymes, modifying their function and leading to downstream effects. The trifluoromethoxy group, known for enhancing the lipophilicity and metabolic stability of compounds, might contribute to its effectiveness by improving its bioavailability and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-1-phenylethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide: : Lacks the trifluoromethoxy group, possibly resulting in different physicochemical properties.

  • N-[(1S)-1-[4-methoxyphenyl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide: : Similar structure but with a methoxy group, which might affect its reactivity and interactions.

  • N-[(1S)-1-[4-(trifluoromethyl)phenyl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide: : Similar to the target compound but with a trifluoromethyl group instead of trifluoromethoxy.

Uniqueness

N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide stands out due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects, potentially leading to unique biological activities and synthetic applications.

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